Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-(methylsulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common route includes the formation of the spirocyclic core followed by the introduction of the methylsulfonyl and carboxylate groups. Key steps may involve:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines, depending on the target group.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate: shares similarities with other spirocyclic compounds such as spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-pyrrolidine].
Uniqueness
- The presence of the methylsulfonyl group and the specific spirocyclic structure make this compound unique. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 6-methylsulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-15-9(12)8-7-10(8)3-5-11(6-4-10)16(2,13)14/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKNTAGJAVYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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